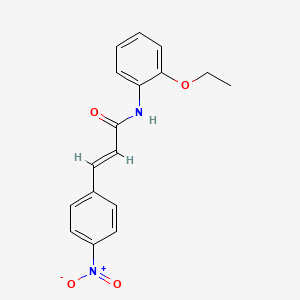

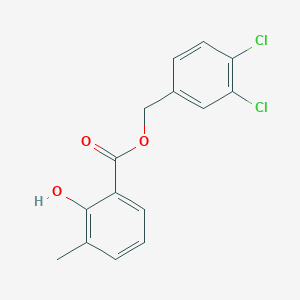

![molecular formula C15H13N3O4 B5853358 4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5853358.png)

4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate, also known as APMA, is a chemical compound that has been widely used in scientific research. It is a derivative of carboxylic acid and has a molecular weight of 324.3 g/mol. APMA is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).

Wirkmechanismus

4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate works by cleaving the propeptide of proMMPs, which results in the activation of MMPs. The cleavage occurs at a specific site within the propeptide, which is recognized by 4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate. Once activated, MMPs can degrade various extracellular matrix components such as collagen, elastin, and proteoglycans. This process is essential for tissue remodeling, wound healing, and other physiological processes.

Biochemical and Physiological Effects

4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate has been shown to have various biochemical and physiological effects. It can induce the activation of proMMPs in a dose-dependent manner, and the activated MMPs can degrade various extracellular matrix components. 4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate has also been shown to induce the release of cytokines and chemokines, which play a crucial role in inflammation and immune response. In addition, 4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate has been shown to induce apoptosis in cancer cells, which suggests its potential as an anticancer agent.

Vorteile Und Einschränkungen Für Laborexperimente

4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be stored for long periods without degradation. It is also a specific and potent activator of MMPs, which makes it an ideal tool for studying the biological functions of MMPs. However, 4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate has some limitations. It can only activate a subset of MMPs, and its activation mechanism may not reflect the physiological activation of MMPs. In addition, 4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate can induce non-specific effects such as cytokine release, which may complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the use of 4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate in scientific research. One direction is to explore its potential as an anticancer agent. 4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate has been shown to induce apoptosis in cancer cells, and further studies are needed to determine its efficacy and safety in vivo. Another direction is to develop more specific and potent activators of MMPs. 4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate can only activate a subset of MMPs, and more potent activators may be needed to study the biological functions of MMPs in vivo. Finally, 4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate can be used in combination with other drugs or compounds to enhance its efficacy and specificity.

Synthesemethoden

4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate can be synthesized by reacting 4-(carbomethoxy)phenyl isocyanate with 4-aminopyridine in the presence of triethylamine. The resulting product is then treated with hydroxylamine hydrochloride in the presence of sodium bicarbonate to yield 4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate. The overall reaction scheme is shown below:

Wissenschaftliche Forschungsanwendungen

4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate has been widely used in scientific research as a prodrug for studying the activation of matrix metalloproteinases (MMPs). MMPs are enzymes that play a crucial role in extracellular matrix remodeling, tissue repair, and various pathological conditions such as cancer, arthritis, and cardiovascular diseases. 4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate can be used to activate proMMPs into their active forms, which can then be studied for their biological functions.

Eigenschaften

IUPAC Name |

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 4-acetyloxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4/c1-10(19)21-13-4-2-12(3-5-13)15(20)22-18-14(16)11-6-8-17-9-7-11/h2-9H,1H3,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDLPVNVGVTTMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)ON=C(C2=CC=NC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 4-acetyloxybenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

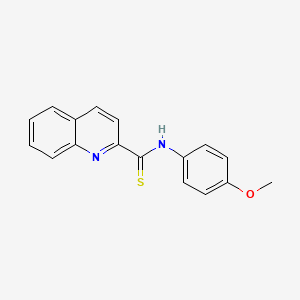

![N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5853300.png)

![N-{[(4-isopropylphenyl)amino]carbonothioyl}-2,4-dimethylbenzamide](/img/structure/B5853308.png)

![6-chloro-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5853350.png)

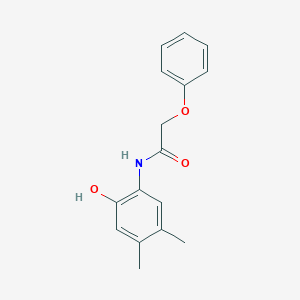

![ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate](/img/structure/B5853354.png)

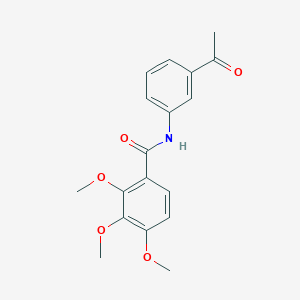

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5853370.png)

![N-[2-(4-morpholinyl)ethyl]-1-naphthamide](/img/structure/B5853372.png)

![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B5853374.png)